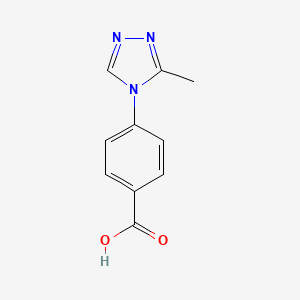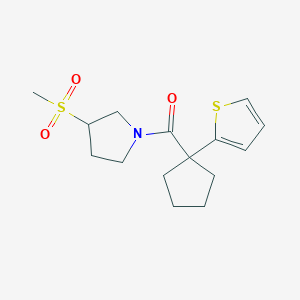![molecular formula C21H17Cl3OS B2681706 1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]ethanol CAS No. 252026-68-9](/img/structure/B2681706.png)
1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]ethanol, or BCPCE for short, is a compound of interest in the scientific research community. It is a synthetic compound that has a wide range of applications in laboratory experiments, and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Catalytic Oxidation and Selective Reactions
One significant application of related chemical compounds involves the catalytic oxidation of alcohols using oxo-rhenium complexes. In this context, bis(4-chlorophenyl) sulfoxide, a compound structurally similar to "1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]ethanol," demonstrates efficiency in oxidizing primary and secondary alcohols to their corresponding aldehydes and ketones without further oxidation to acids. This process underscores the selective oxidation capability and the potential for recycling and reusing the catalytic system, enhancing the sustainability of chemical processes (Sousa et al., 2013).
Synthesis of Organic Compounds
The synthesis of symmetrical and unsymmetrical diarylmethyl sulfur and selenium compounds, including processes that yield bis(p-chlorophenyl)(phenyl)methyl diselenide, showcases the application of "this compound" in preparing compounds with potential utility in various organic syntheses. This methodology employs sodium borohydride in ethanol–DMF for E–E bond cleavage, highlighting a pathway for creating synthetically important compounds with precise molecular structures (Bhasin et al., 2004).
Catalytic Air Oxidation of Thiols
The compound's relevance is further illustrated in the catalytic air oxidation of thiols, mediated by a Mo(VI)O2 complex center intercalated in a Zn(II)-Al(III) layered double hydroxide host. This process demonstrates the compound's utility in catalyzing the oxidation of thiols to disulfides, offering insights into the activation of O2 and the regeneration of catalytically active complexes. Such applications are pivotal in exploring more efficient and environmentally friendly oxidation processes (Corma et al., 1995).
Photochromic Applications
Furthermore, the structural analogs of "this compound" find applications in the development of photochromic materials. Investigations into mixed crystals containing diarylethenes reveal the compound's potential in forming materials that exhibit different colors upon illumination with specific wavelengths, paving the way for advanced materials in optical storage and photonic devices (Takami et al., 2007).
Propriétés
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3OS/c22-18-7-1-15(2-8-18)13-26-14-21(25,16-3-9-19(23)10-4-16)17-5-11-20(24)12-6-17/h1-12,25H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUQMUQGQWUPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2681623.png)
![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-ynamide](/img/structure/B2681626.png)
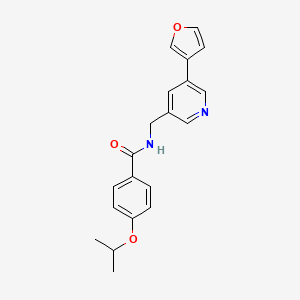

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2681629.png)
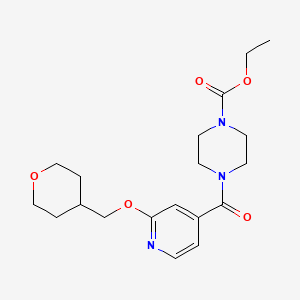
![1-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2681635.png)
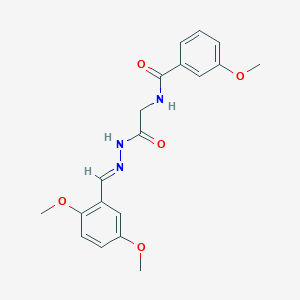

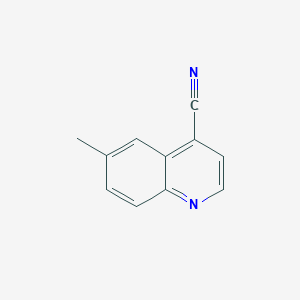
![5,6-dimethyl-1-{6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-1,2,3-benzotriazole](/img/structure/B2681642.png)
